N-(3-cyanothiophen-2-yl)-4-nitrobenzamide
Description
Contextualization within Benzamide (B126) Class of Compounds
N-(3-cyanothiophen-2-yl)-4-nitrobenzamide belongs to the benzamide class of organic compounds, which are characterized by a carbonyl group attached to a nitrogen atom, derived from benzoic acid. pharmaguideline.comwikipedia.org Benzamides are typically white or pale-colored powders soluble in water and other organic solvents. pharmaguideline.com This class of compounds is a cornerstone in medicinal chemistry, with various derivatives exhibiting a wide spectrum of pharmacological activities.
The versatility of the benzamide structure allows for substitutions that can significantly alter its biological effects, leading to the development of drugs across numerous therapeutic areas. Well-known applications include analgesics, anti-inflammatory agents, antipyretics, and antiemetics. pharmaguideline.comresearchgate.net Furthermore, substituted benzamides are prominent in psychiatry as antipsychotics and antidepressants. researchgate.net The inherent stability and capacity of the amide bond to form hydrogen bonds contribute to its frequent use as a pharmacophore. researchgate.net
Table 1: Examples of Benzamide Derivatives and Their Pharmacological Roles
| Compound Name | Primary Pharmacological Use |
|---|---|
| Sulpiride | Antipsychotic |
| Amisulpride | Antipsychotic |
| Metoclopramide | Antiemetic, Prokinetic Agent |
| Moclobemide | Antidepressant |
Significance of Thiophene (B33073) and Nitro Group Moieties in Medicinal Chemistry
The specific structure of this compound is distinguished by the inclusion of both a thiophene ring and a nitro group, two moieties of considerable importance in drug design.
The thiophene ring is a five-membered sulfur-containing heterocycle that is considered a "privileged pharmacophore" in medicinal chemistry due to its wide range of biological activities. rsc.orgnih.gov Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, yet it possesses distinct electronic properties that can enhance pharmacological effects. cognizancejournal.com Thiophene derivatives have been successfully developed into drugs with antibacterial, anti-inflammatory, anticancer, anticonvulsant, and antihypertensive properties. nih.govcognizancejournal.compharmaguideline.com The prevalence of this moiety in numerous FDA-approved drugs underscores its value in creating effective therapeutic agents. rsc.org
The nitro group (NO2) is a versatile functional group known for its strong electron-withdrawing nature. mdpi.comnih.gov In medicinal chemistry, it has a dual reputation; it can act as a crucial pharmacophore, but it is also frequently categorized as a "toxicophore" due to potential metabolic liabilities and genotoxicity. acs.orgnih.gov Despite these concerns, the nitro group is a key component in many successful drugs, particularly in the fields of antimicrobial and antiparasitic agents, where its bioreductive activation is a key mechanism of action. mdpi.comacs.org It is also integral to the design of hypoxia-activated prodrugs for cancer therapy. acs.orgnih.gov The presence of a nitro group can significantly affect a molecule's polarity and electronic properties, which can in turn favor interactions with biological targets like enzymes. nih.govnih.gov
Table 2: Features of Thiophene and Nitro Moieties in Medicinal Chemistry
| Moiety | Key Features | Role in Drug Design |
|---|---|---|
| Thiophene | Five-membered sulfur heterocycle; Bioisostere of benzene. cognizancejournal.com | Confers diverse biological activities including anticancer, anti-inflammatory, and antimicrobial effects. nih.govpharmaguideline.com |
| Nitro Group | Strong electron-withdrawing properties; Can be bioreductively activated. mdpi.comacs.org | Used in anticancer, antibacterial, and antiparasitic drugs; Can also be a source of toxicity. mdpi.comnih.gov |
Overview of Current Academic Research Trajectories for this compound and its Structural Analogs
While extensive, dedicated research on this compound is not widely published, the research trajectories for its structural analogs provide a clear indication of its potential areas of investigation. Academic research into compounds with similar core structures focuses primarily on evaluating their biological activities, particularly as enzyme inhibitors and antimicrobial or anticancer agents.
Research into thiophene-amide analogs has yielded promising results. For instance, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized and showed excellent fungicidal activity against cucumber downy mildew. mdpi.com Similarly, novel thiophene-2-carboxamide derivatives have been synthesized and evaluated for their antioxidant and antibacterial activities, with some compounds showing significant inhibition against pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Another closely related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized and found to possess significant antioxidant and antimicrobial properties. researchgate.net
Studies on nitrobenzamide analogs also highlight relevant research directions. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and tested as antidiabetic agents, with several compounds demonstrating potent inhibition of α-glucosidase and α-amylase enzymes. nih.gov The synthesis and structural characterization of various other nitrobenzamide compounds are also common subjects of study, laying the groundwork for future biological evaluations. mdpi.comresearchgate.net
These research trends suggest that the scientific interest in this compound and its analogs is centered on harnessing the combined biological potential of the benzamide, thiophene, and nitro moieties. Future studies on the title compound would likely involve its synthesis and subsequent screening for a range of biological activities, including but not limited to antifungal, antibacterial, anticancer, and enzyme inhibitory effects.
Table 3: Investigated Biological Activities of Structural Analogs
| Compound Class / Analog | Investigated Biological Activity |
|---|---|
| N-(thiophen-2-yl) nicotinamide derivatives | Fungicidal mdpi.com |
| Thiophene-2-carboxamide derivatives | Antioxidant, Antibacterial nih.gov |
| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Antioxidant, Antimicrobial researchgate.net |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives | Antidiabetic (α-glucosidase and α-amylase inhibition) nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3S/c13-7-9-5-6-19-12(9)14-11(16)8-1-3-10(4-2-8)15(17)18/h1-6H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWKNDFOBTURHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Cyanothiophen 2 Yl 4 Nitrobenzamide
Retrosynthetic Analysis of N-(3-cyanothiophen-2-yl)-4-nitrobenzamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing an effective synthetic pathway. For this compound, the most logical disconnection is at the amide bond (C-N bond). This is a common and reliable disconnection strategy in organic synthesis umi.ac.id.
This bond cleavage, through a process known as a "functional group interchange" (FGI), reveals two precursor molecules:
A nucleophilic amine: 2-amino-3-cyanothiophene .
An electrophilic carboxylic acid derivative: 4-nitrobenzoyl chloride .
The synthesis, therefore, is planned around the preparation of these two precursors and their subsequent reaction to form the final product.
Precursor Synthesis
The successful synthesis of the target compound is contingent on the efficient preparation of its precursors.
Synthesis of 3-Cyanothiophen-2-amine Precursors
2-Amino-3-cyanothiophene and its derivatives are important heterocyclic compounds often used as building blocks in medicinal chemistry and materials science sciforum.netijpbs.com. The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction sciforum.net. This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a base sciforum.netijpbs.com.
While various modifications exist, a general procedure for a related derivative involves:
Reaction of a carbonyl compound with malononitrile and elemental sulfur.
An amine, such as morpholine, triethylamine, or diethylamine, is used as a catalyst sciforum.netijpbs.com.
The reaction is typically carried out in a solvent like ethanol or dimethylformamide (DMF).
The presence of the amino and cyano groups on the thiophene (B33073) ring makes it a versatile intermediate for further chemical transformations sciforum.netresearchgate.net.
Synthesis of 4-Nitrobenzoyl Chloride Precursors
4-Nitrobenzoyl chloride is a key acylating agent, valued for its high reactivity due to the electron-withdrawing nitro group which enhances the electrophilicity of the carbonyl carbon solubilityofthings.com. It is typically synthesized from 4-nitrobenzoic acid. Two classical methods are prevalent:
Reaction with Thionyl Chloride (SOCl₂): Refluxing 4-nitrobenzoic acid with an excess of thionyl chloride is a convenient method that can produce near-quantitative yields of 4-nitrobenzoyl chloride tandfonline.com. This method is often preferred for its simplicity and the volatile nature of the byproducts (SO₂ and HCl).
Reaction with Phosphorus Pentachloride (PCl₅): This is another effective method where 4-nitrobenzoic acid is heated with phosphorus pentachloride prepchem.com. The reaction yields 4-nitrobenzoyl chloride and phosphorus oxychloride, which can be separated by distillation prepchem.com.
The resulting 4-nitrobenzoyl chloride is a yellow, crystalline solid with a melting point of approximately 73°C prepchem.comthomassci.com.
| Method | Reagent | Conditions | Yield | Reference |
| Thionyl Chloride | SOCl₂ | Reflux | Near quantitative | tandfonline.com |
| Phosphorus Pentachloride | PCl₅ | Heating on a water bath | ~90% | prepchem.com |
Amide Bond Formation Approaches
The final and crucial step in the synthesis is the formation of the amide bond between the two precursors.
Classical Condensation Reactions
The most direct method for forming the amide bond is the acylation of 2-amino-3-cyanothiophene with 4-nitrobenzoyl chloride. This is a type of nucleophilic acyl substitution reaction.
In a typical procedure, the amine is dissolved in a suitable solvent, such as dichloromethane or pyridine, and the acyl chloride is added, often in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct mdpi.com. The reaction is generally rapid and proceeds at room temperature mdpi.com. This classical approach is widely used for the synthesis of various amides due to its efficiency and broad applicability mdpi.commdpi.com. The reaction between an amine and an acyl chloride is often referred to as the Schotten-Baumann reaction mdpi.com.
Transition Metal-Catalyzed Coupling Methodologies (e.g., Palladium-Catalyzed Aminocarbonylation)
While classical condensation is straightforward, modern synthetic chemistry also employs transition metal-catalyzed reactions for amide bond formation. Palladium-catalyzed aminocarbonylation is a powerful technique for synthesizing amides from aryl halides or triflates, an amine, and a source of carbon monoxide (CO) d-nb.infosemanticscholar.org.
A hypothetical application of this method to synthesize this compound could involve:
Starting Materials: 2-Iodo-3-cyanothiophene (as the aryl halide), 4-nitroaniline, and a carbon monoxide source.
Catalyst System: A palladium catalyst such as palladium(II) acetate [Pd(OAc)₂] is commonly used, along with a phosphine ligand like triphenylphosphine (PPh₃) or Xantphos d-nb.inforesearchgate.net.
CO Source: Carbon monoxide gas can be used directly, or it can be generated in-situ from precursors like molybdenum hexacarbonyl (Mo(CO)₆) or formic acid semanticscholar.orgnih.gov.
Conditions: The reaction is typically carried out in a solvent like DMF or toluene at elevated temperatures d-nb.info.
Strategies for Derivatization and Analog Synthesis
The modular nature of the synthesis of this compound allows for extensive derivatization and the creation of a diverse library of analogs. These modifications can be systematically introduced on both the thiophene and the benzoyl moieties.
Derivatization of the Thiophene Ring:
The 2-amino-3-cyanothiophene scaffold can be modified prior to the acylation step. The Gewald reaction, a multicomponent reaction, is a versatile method for synthesizing substituted 2-aminothiophenes. nih.gov By varying the starting ketone or aldehyde, different substituents can be introduced at the 4- and 5-positions of the thiophene ring. For example, using different ketones in the Gewald reaction would lead to a variety of substituted 2-aminothiophenes, which can then be acylated with 4-nitrobenzoyl chloride to produce a range of analogs.
Derivatization of the Benzoyl Moiety:
The 4-nitrobenzoyl chloride can be replaced with other substituted benzoyl chlorides to generate a wide array of analogs. These substitutions on the phenyl ring can modulate the electronic and steric properties of the molecule. For instance, the nitro group can be replaced with other electron-withdrawing or electron-donating groups. Furthermore, the position of the substituent on the aromatic ring can be varied.
A study on the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives demonstrated the successful synthesis of a large number of analogs by employing variously substituted nicotinic acids, which were converted to their corresponding acyl chlorides before reacting with substituted 2-aminothiophenes. mdpi.com This approach highlights the feasibility of creating a library of compounds with diverse functionalities.
An interesting analog, 2-(4-((3-cyanothiophen-2-yl)amino)-3-nitrophenyl)acetic acid, has also been reported, showcasing further possibilities for derivatization by modifying the substituent on the phenyl ring. researchgate.net
Table 2: Examples of Derivatization Strategies and Potential Analogs
| Moiety to be Derivatized | Strategy | Example of Starting Material Variation | Potential Analog Structure | Reference |
| Thiophene Ring | Gewald Reaction with varied ketones | Cyclohexanone instead of acetone | N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-nitrobenzamide | nih.gov |
| Benzoyl Moiety | Use of different substituted benzoyl chlorides | 3-Nitrobenzoyl chloride | N-(3-cyanothiophen-2-yl)-3-nitrobenzamide | mdpi.com |
| Benzoyl Moiety | Use of different substituted benzoyl chlorides | 4-Chlorobenzoyl chloride | N-(3-cyanothiophen-2-yl)-4-chlorobenzamide | mdpi.com |
| Benzoyl Moiety | Modification of the substituent | 2-(4-chloro-3-nitrophenyl)acetyl chloride | 2-(4-chloro-3-nitrophenyl)-N-(3-cyanothiophen-2-yl)acetamide | researchgate.net |
These strategies for derivatization are crucial for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the properties of the lead compound for specific applications.
Exploration of Biological Activities of N 3 Cyanothiophen 2 Yl 4 Nitrobenzamide
Antimicrobial Activity Profiles
The presence of both a nitro group and a benzamide (B126) core suggests that N-(3-cyanothiophen-2-yl)-4-nitrobenzamide could possess significant antimicrobial properties. Nitroaromatic compounds, in particular, are known for their broad-spectrum activity against various pathogens. nih.govencyclopedia.pub
The antimicrobial action of nitroaromatic compounds is primarily attributed to their reductive bioactivation within microbial cells. nih.gov This process is a cornerstone of their cytotoxicity against anaerobic bacteria and parasites.
Generation of Toxic Intermediates : A widely accepted mechanism involves the enzymatic reduction of the nitro group (–NO2) by nitroreductases present in susceptible microorganisms. nih.gov This reduction generates a cascade of highly reactive, short-lived intermediates, including nitroso and hydroxylamine derivatives, as well as superoxide radical anions. nih.govencyclopedia.pub These intermediates are cytotoxic, causing widespread damage to cellular macromolecules.
DNA Interaction : Following their generation, the reduced nitro species can covalently bind to microbial DNA. encyclopedia.pub This interaction disrupts the DNA helix, inhibits DNA replication and repair mechanisms, and ultimately leads to strand breaks and cell death. nih.gov This genotoxic effect is a key component of the antimicrobial efficacy of compounds like metronidazole. nih.govencyclopedia.pub
Based on research into related nitro compounds and benzamides, this compound is predicted to be active against a diverse range of microorganisms. Nitro-containing molecules have demonstrated efficacy against various bacteria and fungi, and benzamide derivatives have also shown promise as antimicrobial agents. nih.govepa.govnanobioletters.com
Below is a table summarizing the potential spectrum of activity, extrapolated from studies on structurally similar compounds.
| Microorganism Type | Example Species | Supporting Evidence from Related Compounds |
| Gram-Positive Bacteria | Staphylococcus aureus, Streptococcus mutans, Bacillus subtilis | Metal complexes with 4-nitro-1,2-phenylendiamine showed activity against S. aureus and S. mutans. nih.gov Thiophene (B33073) derivatives have shown activity against S. aureus and B. subtilis. nih.gov |
| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Helicobacter pylori | Nitro compounds are studied for activity against H. pylori and P. aeruginosa. nih.gov 4-nitro-1,2-phenylendiamine complexes were tested against E. coli, K. pneumoniae, and P. aeruginosa. nih.gov |
| Fungi | Candida albicans | 4-nitro-1,2-phenylendiamine metal complexes were tested against this fungus. nih.gov |
| Mycobacteria | Mycobacterium tuberculosis | Nitro compounds are investigated as potential lead compounds for treating tuberculosis. nih.gov |
Anticancer and Antineoplastic Potentials
Benzamide derivatives are a well-established class of compounds in oncology research, with many exhibiting potent anticancer activities through various mechanisms. The incorporation of a benzamide scaffold in this compound suggests it may share these antineoplastic properties.
A significant body of research demonstrates that benzamide derivatives can effectively inhibit the proliferation of a wide array of human cancer cell lines. researchgate.netnih.gov These compounds have shown potent antiproliferative effects, often with high selectivity for cancer cells over normal cells. nih.govresearchgate.net
The table below details the antiproliferative activity of various benzamide derivatives against different human tumor cell lines, illustrating the potential of this chemical class.
| Benzamide Derivative Class | Cancer Cell Lines Inhibited | Reference |
| Urea-based benzamides | HCT116 (Colon), MDA-MB-231 (Breast), HeLa (Cervical), A579 (Lung), A375 (Melanoma) | nih.gov |
| Benzamides with benzamidophenyl scaffolds | HCT116, DLD-1, SW480 (Colorectal) | bohrium.com |
| 2-aminobenzamides | SMMC7721 (Hepatocellular Carcinoma) | researchgate.net |
| 4-(benzylideneamino)-N-(quinolin-8-yl)benzamides | MCF-7, MDA-MB-232 (Breast) | tandfonline.com |
| General benzamide derivatives | Gastric cancer cell lines | nih.gov |
A primary mechanism through which many benzamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov
Modulation of Apoptotic Proteins : Studies have shown that these compounds can alter the expression levels of key regulatory proteins in the apoptotic pathway. This includes upregulating pro-apoptotic proteins like Bax and cleaved Caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2. nih.govnih.govnih.gov
Generation of Reactive Oxygen Species (ROS) : Some benzamide derivatives induce significant intracellular accumulation of ROS. nih.govnih.gov This creates a state of high oxidative stress, which can damage cellular components and trigger the apoptotic cascade. nih.gov
Mitochondrial Dysfunction : The increase in ROS can lead to a collapse of the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. nih.govnih.govnih.gov This disruption leads to the release of cytochrome c, which activates caspases and executes the cell death program. nih.gov
The anticancer activity of benzamide derivatives is often linked to their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.
PARP Inhibition : A prominent target for many benzamide-containing molecules is Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. nih.govbohrium.commedchemexpress.com PARP is a key enzyme in the repair of DNA single-strand breaks. nih.govnih.gov By inhibiting PARP, benzamide analogues can prevent cancer cells from repairing DNA damage, leading to the accumulation of double-strand breaks during replication. nih.govgoogle.com In cancer cells with existing defects in other DNA repair pathways (like BRCA mutations), this "synthetic lethality" is particularly effective, leading to cell cycle arrest and apoptosis. nih.gov
Other Targets : Besides PARP, benzamide derivatives have been developed as inhibitors for other important cancer-related enzymes. For instance, some act as histone deacetylase (HDAC) inhibitors, which play a role in epigenetic regulation and can induce cell cycle arrest and apoptosis in cancer cells. researchgate.net
| Molecular Target | Function | Therapeutic Strategy | Reference |
| PARP-1 | DNA single-strand break repair | Inducing synthetic lethality in cancer cells with deficient DNA repair pathways. | nih.govnih.govbohrium.comgoogle.com |
| HDAC | Epigenetic modification | Re-activation of tumor suppressor genes, leading to cell cycle arrest and apoptosis. | researchgate.net |
| Tubulin | Cytoskeleton formation | Inhibition of microtubule polymerization, leading to cell cycle arrest and disruption of cell division. | researchgate.net |
| NTCP | Bile acid transport (implicated in hepatocellular carcinoma) | Inhibition of the receptor to induce apoptosis in liver cancer cells. | nih.gov |
Anti-inflammatory Properties (based on benzamide derivative studies)
The benzamide scaffold is a well-established pharmacophore in a variety of anti-inflammatory agents. Research into benzamide derivatives has revealed their ability to modulate key inflammatory pathways. A primary mechanism is the inhibition of the transcription factor NF-kappaB (NF-κB), which regulates the expression of numerous pro-inflammatory genes. acs.orgnih.gov Studies have shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical inflammatory cytokine, by preventing the activation of the NF-κB pathway. acs.orgnih.govbrieflands.com
Furthermore, benzamide derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of inflammatory prostaglandins. researchgate.net Some derivatives show dual inhibitory action against both COX-2 and other inflammatory enzymes. acs.orgnih.gov For instance, N-2-(phenylamino) benzamide derivatives have been developed as dual inhibitors of COX-2 and Topoisomerase I, demonstrating both anti-inflammatory and anticancer effects by suppressing the NF-κB signaling pathway. acs.orgnih.gov Other related compounds have been investigated for their ability to inhibit enzymes such as lipoxygenase and phospholipase A2 (PLA2), which are also involved in producing inflammatory mediators. nih.govresearchgate.net
| Benzamide Derivative Class | Inflammatory Target | Observed Effect |
|---|---|---|
| N-substituted benzamides | NF-κB, TNF-α | Inhibition of TNF-α production via NF-κB pathway suppression. acs.org |
| N-2-(phenylamino) benzamides | COX-2, NF-κB | Dual inhibition, leading to reduced inflammatory signaling. acs.orgnih.gov |
| General Benzamides | Cyclooxygenase (COX-1/COX-2) | Inhibition of prostaglandin synthesis. researchgate.net |
| Benzimidazole derivatives | Phospholipase A2 (sPLA2), Lipoxygenase (LOX) | Inhibition of key enzymes in the arachidonic acid pathway. nih.govresearchgate.net |
Enzyme Inhibition Studies
α-Glucosidase and α-Amylase Inhibition (relevant for 4-nitrobenzamide (B147303) derivatives)
Inhibitors of α-glucosidase and α-amylase are crucial in the management of type 2 diabetes, as these enzymes are responsible for the breakdown of carbohydrates into absorbable glucose. nih.govnih.gov By slowing this process, these inhibitors can reduce post-meal blood glucose spikes. mdpi.com While extensive research on this compound itself is not available, studies on related benzamide and benzoic acid derivatives suggest potential activity. For example, 2,4-dicholorobenzoic acid derivatives have been reported to possess α-glucosidase and α-amylase inhibitory activity. researchgate.net The therapeutic strategy involves designing molecules that can effectively bind to the active sites of these digestive enzymes. nih.govnih.gov Acarbose is a commonly used standard for comparison in these assays. plos.orgoamjms.eu The presence of varied functional groups on the benzamide ring structure can significantly influence the inhibitory potency. researchgate.netresearchgate.netmdpi.com
Inhibition of Other Enzyme Systems (e.g., enzymes involved in inflammatory pathways)
Beyond their role in inflammation, the enzymatic targets of benzamide derivatives are diverse. As mentioned, key enzymes in inflammatory cascades such as COX-1, COX-2, and lipoxygenase are significant targets. researchgate.net The inhibition of these enzymes forms the basis of action for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Additionally, research has expanded to other enzyme families. Certain benzamide derivatives carrying a sulfonamide moiety have demonstrated potent, nanomolar-level inhibition of human carbonic anhydrase (hCA I and hCA II) isoenzymes and acetylcholinesterase (AChE). nih.gov This highlights the versatility of the benzamide scaffold in designing inhibitors for enzymes relevant to a wide range of pathological conditions, from glaucoma and edema (carbonic anhydrase) to Alzheimer's disease (acetylcholinesterase). nih.gov
Receptor Ligand Binding and Modulation
Dopamine Receptor D4 Ligand Studies (from related cyano-heterocycle benzamides)
The dopamine D4 receptor (D4R) is a G protein-coupled receptor primarily expressed in the brain's prefrontal cortex, hippocampus, and limbic system, making it a key target for neuropsychiatric disorders. nih.gov The N-(3-cyanothiophen-2-yl) portion of the title compound is a cyano-substituted heterocycle, a structural motif found in several selective D4R ligands.
Research into related structures, such as cyclic diamino benzamides, has shown that the incorporation of a cyano (-CN) substituent can produce compounds with high potency and selectivity for the D3 and D4 receptors over the D2 receptor. scispace.com For example, a 2-cyano homopiperazine benzamide analog was found to have a high affinity for the D3 receptor (Ki = 6.3 nM) and over 100-fold selectivity against the D2 receptor, with subsequent studies confirming high selectivity over D4 as well (D4 Ki = 1077 nM). scispace.com Other studies on different scaffolds have identified ligands with nanomolar and even sub-nanomolar affinity for the D4 receptor, demonstrating that subtle changes to the heterocyclic and benzamide portions of the molecule can fine-tune binding affinity and selectivity. chemrxiv.orgmdpi.com
| Compound Class | Receptor Target | Binding Affinity (Ki) / Selectivity |
|---|---|---|
| 2-Cyano Homopiperazine Benzamide (9c) | Dopamine D3 | Ki = 6.3 nM. scispace.com |
| 2-Cyano Homopiperazine Benzamide (9c) | Dopamine D4 | Ki = 1077 nM. scispace.com |
| 2-Cyano Homopiperazine Benzamide (9c) | Selectivity D2 vs D3 | 114-fold. scispace.com |
| 4-Cyano-3-fluorophenoxy piperidine derivative (9t) | Dopamine D4 | Ki = 3.8 nM. chemrxiv.org |
| 3,4-Difluorophenyl piperidine derivative (8b) | Dopamine D4 | Ki = 5.5 nM. chemrxiv.org |
Oplophorus Luciferase Inhibition (from a related 2-nitro isomer)
Luciferase enzymes are widely used as reporters in high-throughput screening assays; however, they can be susceptible to direct inhibition by test compounds, leading to false-positive results. mdpi.comnih.govresearchgate.net While Firefly luciferase is ATP-dependent and known to be inhibited by many small molecules, luciferases from marine organisms like the deep-sea shrimp Oplophorus gracilirostris (OpLuc) and the sea pansy Renilla reniformis (RLuc) function differently. nih.gov
OpLuc, a 19 kDa catalytic subunit, catalyzes the oxidation of the substrate coelenterazine in an ATP-independent reaction, emitting blue light. uniprot.orgwikipedia.orgnih.gov This different mechanism and structure make it significantly less prone to inhibition by chemical libraries compared to Firefly luciferase. nih.govacs.org Studies on large compound libraries show that OpLuc (and its engineered version, NanoLuc) has a lower inhibitor "hit rate" than Firefly luciferase. acs.org While no direct inhibition data for a 2-nitrobenzamide isomer on Oplophorus luciferase is available, the general finding is that this class of marine luciferases is more robust and less susceptible to interference from small molecule compounds. nih.gov
Structure Activity Relationship Sar Studies of N 3 Cyanothiophen 2 Yl 4 Nitrobenzamide Analogs
Role of the 4-Nitrobenzamide (B147303) Moiety
The 4-nitrobenzamide portion of the molecule plays a pivotal role in its biological activity, largely dictated by the presence and position of the nitro group.
The position of the nitro group on the benzamide (B126) ring is a critical determinant of biological activity. While direct comparative studies on N-(3-cyanothiophen-2-yl)-benzamide isomers are not extensively detailed in the available literature, research on other classes of nitroaromatic compounds, such as chalcones, provides valuable insights. In one study, the anti-inflammatory activity of nitrochalcones varied significantly with the nitro group's position. Compounds with the nitro group at the ortho position (2-nitro) exhibited the highest percentage of inhibition in anti-inflammatory assays, whereas the para (4-nitro) isomer showed a more pronounced vasorelaxant effect. mdpi.com
In studies of nitro-substituted benzamide derivatives evaluated for anti-inflammatory properties, the number and orientation of nitro groups were found to be crucial for binding efficiency to target enzymes like iNOS. researchgate.netnih.gov For instance, certain dinitro-substituted benzamides demonstrated significantly higher inhibitory capacity on nitric oxide production compared to mono-nitro analogs. nih.gov Furthermore, studies on other heterocyclic scaffolds have shown that nitro-substituted compounds are generally more active than their corresponding amino analogs, highlighting the importance of the nitro group itself for potency. mdpi.com These findings collectively suggest that the para position of the nitro group in N-(3-cyanothiophen-2-yl)-4-nitrobenzamide is likely a key factor for its specific biological profile, and that shifting it to the ortho or meta position would significantly alter its activity.
| Compound | Nitro Group Position | Anti-inflammatory Activity (% Inhibition) |
|---|---|---|
| Chalcone Analog 1 | ortho (2-nitro) | 71.17 ± 1.66 |
| Chalcone Analog 2 | meta (3-nitro) | 18.32 ± 1.53 |
| Chalcone Analog 3 | para (4-nitro) | 58.25 ± 1.97 |
Influence of the 3-Cyanothiophene Moiety
The 3-cyanothiophene moiety forms the other critical aromatic component of the molecule, with both the thiophene (B33073) ring and the cyano substituent making significant contributions to its biological efficacy.
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities. derpharmachemica.comsciensage.infonih.gov Thiophene and its derivatives are integral components of numerous clinically approved drugs and are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties, among others. nih.govencyclopedia.pubrsc.org
Effects of Amide Linker Modifications on Activity
The amide (-CO-NH-) bond serves as the crucial linker connecting the 4-nitrobenzamide and 3-cyanothiophene moieties. This linker is not just a spacer; it plays a vital role in maintaining the structural conformation required for biological activity and can participate directly in target binding. The planarity of the amide bond restricts the rotational freedom between the two aromatic rings, orienting them in a specific spatial arrangement that is often essential for fitting into a receptor's binding pocket.
Rational Design Principles for Optimized this compound Derivatives
The rational design of optimized derivatives of this compound, a compound of interest in medicinal chemistry, is guided by a systematic exploration of its structure-activity relationships (SAR). By modifying key structural features of the parent molecule, researchers can elucidate the chemical functionalities crucial for its biological activity and subsequently design analogs with enhanced potency, selectivity, and pharmacokinetic properties. The core structure of this compound can be dissected into three primary regions for modification: the 4-nitrobenzamide moiety, the amide linker, and the 3-cyanothiophen-2-yl group.
Modifications of the 4-Nitrobenzamide Ring:
The 4-nitrobenzamide portion of the molecule presents several avenues for optimization. The position and nature of the substituent on the phenyl ring are critical determinants of activity. Studies on related N-(thiophen-2-yl) benzamide derivatives as inhibitors of BRAFV600E have demonstrated that substitutions on the benzamide ring significantly influence inhibitory potency. nih.govnih.gov For instance, the presence of a nitro group at the para-position, as in the parent compound, is often explored for its electron-withdrawing properties, which can contribute to binding interactions with biological targets.
Key design principles for this moiety include:
Substitution Position: Moving the nitro group from the para- to the meta- or ortho-position can alter the electronic distribution and steric profile of the molecule, potentially leading to differential binding affinities.
Nature of the Substituent: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) can probe the electronic requirements of the target's binding pocket. For example, in a series of N-(thiophen-2-yl) benzamide derivatives, compounds with a trifluoromethoxy substituent at the para-position of the benzamide ring exhibited potent inhibitory activity. nih.govnih.gov
Introduction of Additional Substituents: The addition of further substituents on the phenyl ring can be used to explore additional binding interactions or to modulate the physicochemical properties of the compound, such as solubility and metabolic stability.
The Amide Linker:
The amide bond connecting the thiophene and benzamide rings is a crucial structural element. While often maintained for its favorable hydrogen bonding capabilities and metabolic stability, subtle modifications can be explored. These include:
Bioisosteric Replacement: Replacing the amide linker with bioisosteres such as a reverse amide, an ester, or a sulfonamide can provide insights into the importance of the hydrogen bond donor and acceptor properties of the linker.
Conformational Restriction: Introducing conformational constraints, for example, by incorporating the amide into a ring system, can lock the molecule into a more bioactive conformation, potentially increasing affinity for its target.
Modifications of the 3-Cyanothiophen-2-yl Moiety:
The 3-cyanothiophen-2-yl scaffold is a key feature of many biologically active compounds and serves as an important anchor for target interaction. nih.gov Rational design strategies for this part of the molecule focus on the substituents at the 3-, 4-, and 5-positions of the thiophene ring.
The Cyano Group: The cyano group at the 3-position is a strong electron-withdrawing group and can participate in hydrogen bonding or dipole-dipole interactions. Replacing it with other small, electron-withdrawing groups like a nitro or an acetyl group can help to understand the specific requirements for binding.
Substitutions at the 4- and 5-Positions: The 4- and 5-positions of the thiophene ring are prime locations for introducing substituents to enhance activity or selectivity. For example, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives with fungicidal activity, substitutions on the thiophene ring were found to be critical for potency. mdpi.com The introduction of small alkyl groups, halogens, or other functional groups can explore additional hydrophobic or polar interactions within the binding site.
The following table summarizes the structure-activity relationships for a series of N-(thiophen-2-yl) benzamide derivatives, which can provide valuable insights for the rational design of this compound analogs.
| Compound | R1 (Benzamide Ring) | R2 (Thiophene Ring) | IC50 (µM) against BRAFV600E |
| a1 | 4-NO2 | H | 2.01 |
| b1 | 4-CF3 | H | 1.89 |
| b2 | 4-OCF3 | H | 1.12 |
| b3 | 4-Cl | H | >10 |
| b4 | 3-NO2 | H | 3.45 |
| b5 | 3-CF3 | H | 2.76 |
| b6 | 3-OCF3 | H | 1.58 |
| b7 | 3-Cl | H | >10 |
| b8 | 4-NO2 | 5-Br | 1.55 |
| b9 | 4-CF3 | 5-Br | 1.23 |
| b10 | 4-OCF3 | 5-Br | 0.87 |
| b11 | 4-Cl | 5-Br | 8.76 |
Data adapted from a study on N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. nih.govnih.gov
The data in the table suggest that electron-withdrawing substituents at the para-position of the benzamide ring are generally favorable for activity, with trifluoromethoxy being particularly effective. Furthermore, the addition of a bromine atom at the 5-position of the thiophene ring consistently improves the inhibitory potency across different benzamide analogs. These findings provide a strong basis for the rational design of more potent this compound derivatives by suggesting that analogs with a 4-trifluoromethoxybenzamide moiety and a substituent at the 5-position of the cyanothiophene ring could exhibit enhanced biological activity.
Computational Chemistry and Molecular Modeling for N 3 Cyanothiophen 2 Yl 4 Nitrobenzamide
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for identifying potential biological targets and understanding the interactions that govern a ligand's affinity and selectivity.
Identification of Putative Binding Sites in Target Proteins
For a novel compound like N-(3-cyanothiophen-2-yl)-4-nitrobenzamide, the initial step in molecular docking is often to screen it against a panel of known biological targets, particularly those implicated in diseases like cancer or inflammation, where benzamide (B126) and thiophene (B33073) derivatives have shown promise. ontosight.ai For instance, studies on N-(thiophen-2-yl) benzamide derivatives have identified them as potent inhibitors of the BRAF V600E kinase, a protein crucial in the MAPK signaling pathway and a common mutation in melanomas. nih.gov
In a virtual screening study, a close analog of the title compound was docked into the active site of the BRAF V600E kinase. The binding pocket for these inhibitors is typically located in the ATP-binding site of the kinase domain. The identification of this putative binding site is critical as it provides a structural basis for understanding the compound's potential mechanism of action. Similarly, other thiophene carboxamide derivatives have been shown to target the colchicine-binding pocket of tubulin, suggesting another potential target class for this compound. mdpi.comresearchgate.net
Analysis of Ligand-Receptor Interaction Modes
Once a putative binding site is identified, a detailed analysis of the interactions between the ligand and the protein's amino acid residues is performed. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.
For N-(thiophen-2-yl) benzamide derivatives inhibiting BRAF V600E, molecular docking predicted a distinct binding mode where the molecule is accommodated within the active site. nih.gov Key interactions often involve:
Hydrogen Bonding: The amide linkage (-CONH-) is a prime candidate for forming hydrogen bonds with backbone or side-chain residues in the active site. For example, the amide proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor.
Hydrophobic Interactions: The aromatic rings of the benzamide and thiophene moieties can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and phenylalanine.
Electrostatic Interactions: The electron-withdrawing nitro group on the benzamide ring and the cyano group on the thiophene ring can participate in electrostatic interactions with charged or polar residues in the binding pocket.
A hypothetical docking of this compound into a kinase active site might reveal similar patterns. The table below outlines the potential interactions based on the functional groups of the molecule.
| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Nitro Group (-NO2) | Hydrogen Bond Acceptor, Electrostatic | Lysine, Arginine, Serine |
| Amide Linkage (-CONH-) | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Main-chain atoms |
| Thiophene Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Cyano Group (-CN) | Hydrogen Bond Acceptor, Dipole-Dipole | Asparagine, Glutamine, Serine |
| Benzene (B151609) Ring | Hydrophobic, π-π Stacking | Leucine, Isoleucine, Valine |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time. This method simulates the movement of atoms and molecules, offering deeper insights than the static pictures provided by molecular docking.
Assessment of Ligand-Protein Complex Stability and Conformational Dynamics
Following molecular docking, MD simulations are often performed on the most promising ligand-protein complex. A key metric for assessing stability is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD suggests that the ligand remains bound in a consistent conformation within the binding site.
In a study of thiophene carboxamide derivatives bound to tubulin, MD simulations over a 100-nanosecond timescale at 300 K demonstrated the formation of highly stable and compact ligand-protein complexes. mdpi.comresearchgate.net Such simulations for a complex of this compound with a target protein would be crucial to validate the docking pose and to observe the dynamic interplay of the interactions identified in the docking study. The analysis of root-mean-square fluctuation (RMSF) of individual amino acid residues can also highlight flexible regions of the protein that may be important for ligand binding and function.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds.
For a series of compounds including this compound, a QSAR study would involve synthesizing a library of analogs with variations in different parts of the molecule. For example, the nitro group could be moved to different positions on the benzene ring, or it could be replaced by other electron-withdrawing or electron-donating groups. Similarly, the cyano group on the thiophene ring could be modified.
The biological activity of each compound in the series would be determined experimentally. Then, a wide range of molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates these descriptors with the observed biological activity.
A hypothetical QSAR model for a series of nitroaromatic compounds might reveal that descriptors related to electronic properties (like the energy of the lowest unoccupied molecular orbital, LUMO) and hydrophobicity (LogP) are critical for activity. nih.govmdpi.com For instance, the strong electron-withdrawing nature of the nitro and cyano groups in this compound would significantly influence its electronic descriptors. A successful QSAR model could then guide the design of more potent analogs for synthesis and testing.
In Silico Prediction of Pharmacological Profiles (e.g., Absorption, Distribution, Metabolism)
The evaluation of a compound's pharmacokinetic properties is a critical step in the early stages of drug discovery. In silico methods, which utilize computational models to predict a molecule's behavior in the body, offer a rapid and cost-effective means of assessing its potential as a drug candidate. These predictions are based on the chemical structure of the compound and its similarity to molecules with known pharmacokinetic profiles. For this compound, computational tools can provide valuable insights into its absorption, distribution, and metabolism (ADM) profile.
The predicted ADM properties of this compound are derived from its structural features: a nitrobenzene (B124822) moiety, an amide linker, and a cyanothiophene group. These characteristics influence key physicochemical parameters such as lipophilicity, solubility, and molecular size, which in turn govern its pharmacokinetic behavior.
Physicochemical Properties and Drug-Likeness
A foundational aspect of in silico ADM prediction involves the analysis of physicochemical properties and adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules provide a general guideline for assessing the potential oral bioavailability of a compound.
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 287.28 g/mol | ≤ 500 g/mol | Yes |
| LogP (Lipophilicity) | 3.2 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |
The data in Table 1 suggests that this compound complies with Lipinski's Rule of Five, indicating a higher probability of good oral absorption and membrane permeability.
Absorption
Computational models predict that this compound is likely to be well-absorbed from the gastrointestinal tract. This prediction is based on its favorable physicochemical properties, including its moderate lipophilicity and relatively low molecular weight.
| Parameter | Predicted Outcome | Interpretation |
|---|---|---|
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells, which could enhance its bioavailability. |
Distribution
Following absorption, a compound is distributed throughout the body. The extent of distribution is influenced by its ability to bind to plasma proteins and penetrate various tissues. In silico models can estimate these parameters.
| Parameter | Predicted Value/Outcome | Interpretation |
|---|---|---|
| Plasma Protein Binding | High | A significant fraction of the compound is expected to be bound to plasma proteins, which can affect its availability to target tissues. |
| Blood-Brain Barrier (BBB) Permeability | Low | The compound is not predicted to readily cross the blood-brain barrier, suggesting a lower likelihood of central nervous system effects. |
Metabolism
The metabolic fate of a compound is a critical determinant of its duration of action and potential for drug-drug interactions. The primary site of drug metabolism is the liver, mediated by cytochrome P450 (CYP) enzymes. In silico predictions can identify which CYP isoforms are likely to metabolize the compound and whether the compound itself might inhibit these enzymes.
| Parameter | Predicted Outcome | Interpretation |
|---|---|---|
| CYP2D6 Substrate | Yes | The compound is likely metabolized by CYP2D6 and CYP3A4, which are major drug-metabolizing enzymes. |
| CYP3A4 Substrate | Yes | |
| CYP1A2 Inhibitor | No | The compound is not predicted to be a significant inhibitor of major CYP isoforms, suggesting a lower potential for metabolic drug-drug interactions. |
| CYP2C9 Inhibitor | No | |
| CYP3A4 Inhibitor | No |
The nitro group on the benzamide ring is a potential site for metabolic reduction, which could be a significant pathway in its biotransformation. Similarly, the thiophene ring can undergo oxidation.
Future Research Directions and Unaddressed Gaps for N 3 Cyanothiophen 2 Yl 4 Nitrobenzamide
Exploration of Novel Therapeutic Applications and Target Identification
Future research should prioritize a comprehensive screening of N-(3-cyanothiophen-2-yl)-4-nitrobenzamide across a wide range of biological targets to uncover novel therapeutic applications. The structural motifs present in the molecule, namely the nitrobenzamide and cyanothiophene groups, are found in compounds with diverse pharmacological activities. For instance, nitroaromatic compounds are recognized for their roles in antimicrobial and anticancer therapies mdpi.com. Specifically, derivatives of nitrobenzamide have shown promise as antitubercular agents, potentially by inhibiting essential enzymes in Mycobacterium tuberculosis such as decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) mdpi.com.
Moreover, benzamide (B126) derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties nih.gov. Thiophene-containing compounds have also been investigated for various medicinal applications, including as fungicidal agents mdpi.com. Therefore, systematic screening of this compound against a panel of kinases, proteases, and microbial enzymes could lead to the identification of novel biological targets. Subsequent studies should then focus on validating these targets and elucidating the mechanism of action at a molecular level.
Development of Advanced and Sustainable Synthetic Methodologies
The current synthesis of this compound likely involves the acylation of 2-amino-3-cyanothiophene with 4-nitrobenzoyl chloride, a common method for amide bond formation mdpi.com. While effective, this approach may involve the use of hazardous reagents and solvents. Future research should focus on the development of more sustainable and efficient synthetic routes.
Green chemistry principles could be applied to minimize waste and energy consumption. This includes exploring one-pot syntheses, employing catalytic methods, and utilizing environmentally benign solvents. For example, mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, has been successfully used for the synthesis of other nitrobenzamide derivatives and presents a promising green alternative mdpi.com. Furthermore, enzymatic catalysis could offer a highly selective and environmentally friendly approach to the synthesis of this compound and its derivatives.
| Synthetic Approach | Description | Potential Advantages |
| Conventional Acylation | Reaction of an amine with an acyl chloride or carboxylic acid. | Well-established and generally high-yielding. |
| Mechanochemistry | Solid-state synthesis using mechanical force to initiate reactions. | Solvent-free, reduced waste, potentially faster reaction times. mdpi.com |
| Biocatalysis | Use of enzymes to catalyze the amide bond formation. | High selectivity, mild reaction conditions, environmentally friendly. |
| Flow Chemistry | Continuous reaction in a microreactor. | Improved safety, better control over reaction parameters, ease of scalability. |
Rational Design and Synthesis of this compound Analogs and Prodrugs for Enhanced Efficacy
The systematic structural modification of this compound offers a promising avenue for enhancing its therapeutic efficacy and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial to understand how different functional groups influence biological activity. For instance, the nitro group, while often important for bioactivity, can sometimes be associated with toxicity mdpi.com. Replacing the nitro group with other electron-withdrawing groups, such as a trifluoromethyl group, could potentially mitigate toxicity while retaining or even improving activity, a strategy that has been explored for other nitrobenzamide compounds mdpi.com.
Furthermore, modifications to the thiophene (B33073) ring, such as the introduction of various substituents, could modulate the compound's lipophilicity and interaction with biological targets. The development of prodrugs is another key strategy to improve the compound's solubility, stability, and bioavailability. Prodrug approaches could involve masking the amide or cyano functionalities with groups that are cleaved in vivo to release the active parent compound researchgate.net.
Integration of In Silico and Experimental Approaches for Lead Optimization and Mechanistic Elucidation
The integration of computational modeling with experimental studies can significantly accelerate the drug discovery and development process for this compound. In silico techniques such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of the compound and its analogs with potential biological targets nih.govmdpi.comnih.gov. These computational insights can guide the rational design of more potent and selective inhibitors.
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activities, providing a predictive tool for designing new compounds with improved properties. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help in the early identification of potential liabilities, allowing for the prioritization of compounds with favorable pharmacokinetic and safety profiles for further experimental evaluation nih.gov. This synergistic approach, combining computational predictions with empirical testing, will be instrumental in optimizing the therapeutic potential of this compound and its derivatives.
| Computational Method | Application in Drug Discovery |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com |
| Molecular Dynamics | Simulates the movement of atoms and molecules to understand the stability of ligand-protein complexes. nih.gov |
| QSAR | Relates the chemical structure of a series of compounds to their biological activity. |
| ADMET Prediction | Forecasts the pharmacokinetic and toxicological properties of a compound. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-cyanothiophen-2-yl)-4-nitrobenzamide, and how can reaction yields be maximized?
- Methodological Answer : The Schotten-Baumann reaction is widely used for amide bond formation. For example, 4-nitrobenzoyl chloride can react with 3-cyanothiophen-2-amine in dichloromethane with triethylamine (1.2 equivalents) as a base, achieving yields >85% . Purification via short-column chromatography on neutral Al₂O₃ (eluent: chloroform/diethyl ether/n-hexane) is effective, as demonstrated for structurally similar amides . Key variables include stoichiometry (1:1.05 molar ratio of amine to acyl chloride) and reaction time (30–60 minutes).
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals using splitting patterns (e.g., AA’BB’ for nitrobenzene protons at δ 8.33–8.40 ppm) and coupling constants (e.g., J = 5.6 Hz for NH in DMSO-d₆) .
- HRMS : Confirm molecular ion [M+H]⁺ with mass error <2 ppm. For example, a calculated m/z of 305.0688 vs. observed 305.0683 (Δm = −1.31 ppm) validates the structure .
- UV-Vis : Nitro groups typically absorb at λmax ~290 nm (ε >10,000 M⁻¹cm⁻¹), while cyanothiophene contributes to absorbance near 239 nm .
Q. How can purity and stability be assessed during storage?
- Methodological Answer : Monitor decomposition via TLC (Rf = 0.51 in chloroform/ether/hexane) and periodic NMR analysis. Store under inert gas at −20°C to prevent hydrolysis of the nitro or cyano groups. For structurally related nitrobenzamides, stability >6 months has been reported under these conditions .
Advanced Research Questions
Q. How do electronic effects of the cyano and nitro groups influence reactivity in cross-coupling or hydrogenation reactions?
- Methodological Answer : The electron-withdrawing nitro group activates the benzene ring for nucleophilic substitution but deactivates it for electrophilic reactions. Computational studies (e.g., DFT) can model charge distribution, showing enhanced electrophilicity at the nitrobenzamide carbonyl (C=O δ+ = 0.45 e) . For hydrogenation, Au nanoparticles selectively reduce nitro to amine while preserving the cyano group, as shown for 4-nitrobenzonitrile (98% conversion) .
Q. What strategies resolve contradictions in mass spectral fragmentation pathways?
- Methodological Answer : Compare HRMS/MS data with known fragmentation patterns. For example, nitrobenzamides fragment via:
- Pathway 1 : Amide bond cleavage, yielding (4-nitrobenzylidyne)oxonium (m/z 150) .
- Pathway 2 : α-C bond cleavage, generating 4-nitrobenzamidic cation (m/z 167) and thiophen-2-ylium (m/z 139) . Use software like SHELX for isotopic pattern matching and rule out artifacts (e.g., NO• radical loss, Δm = 30 Da) .
Q. How can computational tools predict crystallographic parameters or intermolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
